molecular formula C16H10Br2O2 B12838761 1,1'-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one)

1,1'-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one)

Cat. No.: B12838761
M. Wt: 394.06 g/mol
InChI Key: CJKPOZCZRYSNCB-UHFFFAOYSA-N
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Description

1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) is an organic compound with the molecular formula C16H12Br2O2 It is a derivative of biphenyl, where two bromoethanone groups are attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of biphenyl with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of 1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Oxidation: Performed in aqueous or mixed solvent systems under controlled temperature conditions.

Major Products Formed

    Nucleophilic substitution: Produces substituted biphenyl derivatives.

    Reduction: Yields biphenyl diols.

    Oxidation: Forms biphenyl carboxylic acids or other oxidized products.

Scientific Research Applications

1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of various derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Biphenyl-4,4’-diyl)bis(2-bromoethan-1-one): Similar structure but with different substitution pattern on the biphenyl core.

    1,1’-(Biphenyl-2,2’-diyl)bis(2-bromoethan-1-one): Another isomer with different positioning of the bromoethanone groups.

Uniqueness

The positioning of the bromoethanone groups on the biphenyl core allows for selective reactions and the formation of specific derivatives that may not be easily accessible with other isomers .

Properties

Molecular Formula

C16H10Br2O2

Molecular Weight

394.06 g/mol

IUPAC Name

2-bromo-1-[6-(2-bromoacetyl)biphenylen-2-yl]ethanone

InChI

InChI=1S/C16H10Br2O2/c17-7-15(19)9-1-3-11-13(5-9)12-4-2-10(6-14(11)12)16(20)8-18/h1-6H,7-8H2

InChI Key

CJKPOZCZRYSNCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)CBr)C3=C2C=C(C=C3)C(=O)CBr

Origin of Product

United States

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